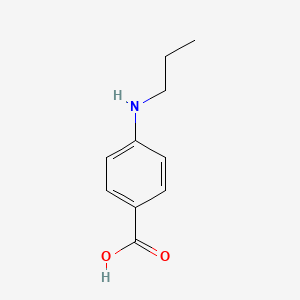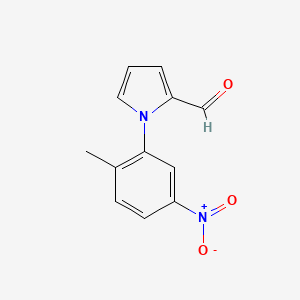
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde” were not found, a related compound, “1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide”, was synthesized from a series of reactions involving triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc .
Applications De Recherche Scientifique
Molecular Magnetism : A study by Giannopoulos et al. (2014) discusses the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior.
Electron Paramagnetic Resonance (EPR) Studies : Research by He et al. (1999) investigated a series of new 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides using EPR, which are generated from similar pyrrole carbaldehydes.
Electrochromic Materials : A study by Variş et al. (2006) focused on the synthesis of a mixture of isomers of 1-(4-nitrophenyl)-1H-pyrrole, used in producing soluble polymers for electrochromic devices.
Synthesis of Pyrrol-2(5H)-ones : Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, solvent-free method, where similar pyrrole carbaldehydes can be utilized.
Organometallic Chemistry : Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the use of pyrrole carbaldehydes in organometallic synthesis.
Pyrrolo[1,2-a]indoles Synthesis : Kametani et al. (1976) conducted research on the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole carbaldehydes in synthesizing complex heterocyclic compounds.
Propriétés
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHBMJCLBYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
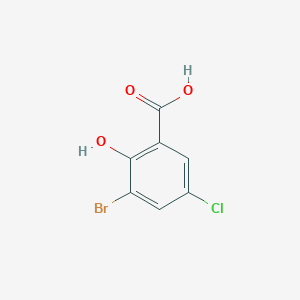
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
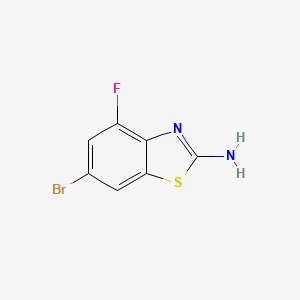
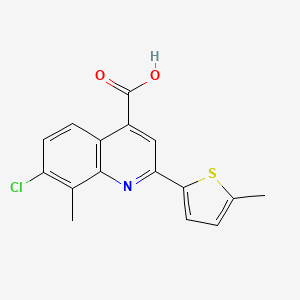
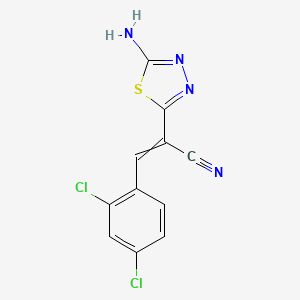
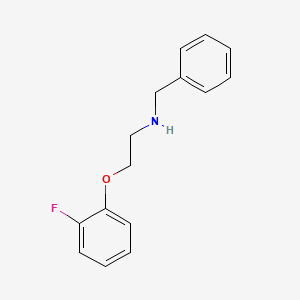



![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
